molecular formula C24H17ClN2O3 B2944150 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide CAS No. 1251708-12-9

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B2944150
CAS No.: 1251708-12-9
M. Wt: 416.86
InChI Key: FRKKKRVEKMHVKD-UHFFFAOYSA-N
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Description

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C24H17ClN2O3 and its molecular weight is 416.86. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A novel series of quinazolinones, closely related to 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide, have been studied for their antitumor activity. Specifically, certain analogues demonstrated significant broad-spectrum antitumor activity, with potency greater than the positive control 5-FU. Molecular docking studies suggested these compounds inhibit growth in various cancer cell lines through mechanisms like EGFR-TK and B-RAF kinase inhibition (Al-Suwaidan et al., 2016).

Antimicrobial Properties

Compounds structurally similar to the queried chemical have shown promise in antimicrobial applications. For instance, certain 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones displayed good activity against various bacteria, compared with standard drugs (Patel & Shaikh, 2011). Additionally, new quinazolines with potential antimicrobial agents have been synthesized and characterized, showing activity against several bacteria and fungi (Desai, Shihora & Moradia, 2007).

Therapeutic Effects in Neurological Disorders

A novel anilidoquinoline derivative, sharing a similar chemical structure, was synthesized and evaluated for its effectiveness in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects, leading to decreases in viral load and increased survival in treated mice (Ghosh et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Some bioactive benzothiazolinone acetamide analogs, structurally related to the queried compound, have been studied for their potential in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency and free energy of electron injection, indicating their viability as photosensitizers in photovoltaic cells. Molecular docking studies with Cyclooxygenase 1 (COX1) suggested potential inhibitory activity against this enzyme (Mary et al., 2020).

Properties

IUPAC Name

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O3/c25-17-9-6-10-18(13-17)26-22(28)15-27-14-20(23(29)16-7-2-1-3-8-16)24(30)19-11-4-5-12-21(19)27/h1-14H,15H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKKKRVEKMHVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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